molecular formula C15H15NO3 B13160492 3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid

3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid

Katalognummer: B13160492
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: OOXJVUZFSILJAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with dimethyl groups and a pyridinylmethoxy group. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with 4-(bromomethyl)pyridine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate anion of the benzoic acid attacks the bromomethyl group of the pyridine, resulting in the formation of the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The pyridinylmethoxy group may play a crucial role in binding to these targets, while the benzoic acid core provides structural stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H15NO3

Molekulargewicht

257.28 g/mol

IUPAC-Name

3,5-dimethyl-4-(pyridin-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C15H15NO3/c1-10-7-13(15(17)18)8-11(2)14(10)19-9-12-3-5-16-6-4-12/h3-8H,9H2,1-2H3,(H,17,18)

InChI-Schlüssel

OOXJVUZFSILJAU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1OCC2=CC=NC=C2)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.